molecular formula C19H29ClN2O2 B15191673 Carbamic acid, methylphenyl-, 3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl ester, monohydrochloride, (2-alpha,3a-beta,6a-beta)- CAS No. 125503-59-5

Carbamic acid, methylphenyl-, 3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl ester, monohydrochloride, (2-alpha,3a-beta,6a-beta)-

Cat. No.: B15191673
CAS No.: 125503-59-5
M. Wt: 352.9 g/mol
InChI Key: YKABCNZFJOLFTL-KLWZODLKSA-N
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Description

Carbamic acid, methylphenyl-, 3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl ester, monohydrochloride, (2-alpha,3a-beta,6a-beta)- is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular arrangement, which includes a carbamic acid ester linked to a cyclopentapyrrol ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methylphenyl-, 3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl ester, monohydrochloride, (2-alpha,3a-beta,6a-beta)- typically involves multiple steps. One common method includes the reaction of methylphenyl carbamic acid with an appropriate cyclopentapyrrol derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to optimize the yield. Purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methylphenyl-, 3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl ester, monohydrochloride, (2-alpha,3a-beta,6a-beta)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, methylphenyl-, 3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl ester, monohydrochloride, (2-alpha,3a-beta,6a-beta)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methylphenyl-, 3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl ester, monohydrochloride, (2-alpha,3a-beta,6a-beta)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: These include compounds with similar carbamic acid ester structures but different substituents.

    Cyclopentapyrrol derivatives: Compounds with similar cyclopentapyrrol ring systems but different functional groups.

Uniqueness

Carbamic acid, methylphenyl-, 3-(octahydro-1-methylcyclopenta(b)pyrrol-2-yl)propyl ester, monohydrochloride, (2-alpha,3a-beta,6a-beta)- is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

125503-59-5

Molecular Formula

C19H29ClN2O2

Molecular Weight

352.9 g/mol

IUPAC Name

3-[(2R,3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]propyl N-methyl-N-phenylcarbamate;hydrochloride

InChI

InChI=1S/C19H28N2O2.ClH/c1-20-17(14-15-8-6-12-18(15)20)11-7-13-23-19(22)21(2)16-9-4-3-5-10-16;/h3-5,9-10,15,17-18H,6-8,11-14H2,1-2H3;1H/t15-,17+,18-;/m0./s1

InChI Key

YKABCNZFJOLFTL-KLWZODLKSA-N

Isomeric SMILES

CN1[C@H]2CCC[C@H]2C[C@H]1CCCOC(=O)N(C)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C2CCCC2CC1CCCOC(=O)N(C)C3=CC=CC=C3.Cl

Origin of Product

United States

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